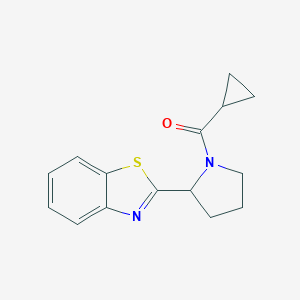
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone, commonly known as DTT-205, is a novel compound that has been developed for scientific research purposes. It is a pyrazolyl-pyrrolidinyl-methanone derivative that has shown promising results in various research studies.
Wirkmechanismus
DTT-205 exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting COX-2 activity, DTT-205 reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever. DTT-205 also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair. By inhibiting MMP activity, DTT-205 can prevent tissue damage and promote tissue repair.
Biochemical and Physiological Effects:
DTT-205 has been found to have several biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). It can also reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and reactive oxygen species (ROS). DTT-205 can improve the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, DTT-205 can improve insulin sensitivity and glucose metabolism, which can be beneficial in the treatment of diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
DTT-205 has several advantages for lab experiments. It is a highly potent and selective COX-2 inhibitor, which makes it an ideal compound for studying the role of COX-2 in various diseases. It has also been found to have low toxicity and good pharmacokinetic properties, which makes it suitable for in vivo studies. However, DTT-205 has some limitations as well. It is a relatively new compound, and its long-term safety and efficacy have not been established yet. In addition, it is a synthetic compound, and its synthesis method requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the research on DTT-205. One direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. DTT-205 has been found to have neuroprotective effects, and it can improve cognitive function. Another direction is to study its potential use in the treatment of cardiovascular diseases, such as atherosclerosis and hypertension. DTT-205 has been found to have anti-inflammatory and anti-oxidant activities, which can be beneficial in the prevention and treatment of cardiovascular diseases. Finally, further studies are needed to establish the long-term safety and efficacy of DTT-205, and to optimize its synthesis method for large-scale production.
Synthesemethoden
The synthesis of DTT-205 involves the reaction of 1,1-dioxide tetrahydrothiophene-3-carboxylic acid with 1-phenyl-3-methyl-5-pyrazolone in the presence of thionyl chloride. The resulting compound is then reacted with pyrrolidine and acetic anhydride to obtain DTT-205. The synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
DTT-205 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory, analgesic, and anti-tumor activities. In addition, it has been found to have neuroprotective effects and can improve cognitive function. DTT-205 has also been studied for its potential use in the treatment of cardiovascular diseases, diabetes, and obesity.
Eigenschaften
Produktname |
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone |
|---|---|
Molekularformel |
C18H21N3O3S |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
[1-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H21N3O3S/c22-18(20-9-4-5-10-20)16-12-17(14-6-2-1-3-7-14)21(19-16)15-8-11-25(23,24)13-15/h1-3,6-7,12,15H,4-5,8-11,13H2 |
InChI-Schlüssel |
NSTXVQLTEVVOHN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=NN(C(=C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4 |
Kanonische SMILES |
C1CCN(C1)C(=O)C2=NN(C(=C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-isopropoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B256167.png)


![2-[(2-methylpropanoyl)amino]-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256172.png)
![2-{[(3-butoxyphenyl)carbonyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B256174.png)

![4-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine](/img/structure/B256178.png)
![1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B256179.png)

![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B256183.png)

![2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B256188.png)
![N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B256192.png)
